acetate CAS No. 54255-29-7](/img/structure/B14008377.png)
Methyl [(2-aminophenyl)sulfanyl](3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. The final step involves esterification with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminophenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-aminophenyl)sulfanyl]benzoate
- Methyl 2-(2-methoxy-1-methyl-2-oxoethyl)sulfonyl]benzoate
- Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate
Uniqueness
Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate is unique due to its combination of a thiazolidinone ring and an aminophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54255-29-7 |
|---|---|
Molecular Formula |
C19H18N2O3S3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C19H18N2O3S3/c1-24-18(23)16(26-14-10-6-5-9-13(14)20)15-17(22)21(19(25)27-15)11-12-7-3-2-4-8-12/h2-10,15-16H,11,20H2,1H3 |
InChI Key |
LWPUVMFRRQVRAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1C(=O)N(C(=S)S1)CC2=CC=CC=C2)SC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
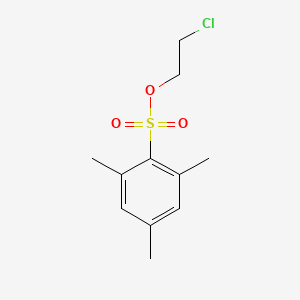

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
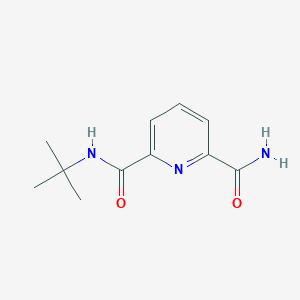
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
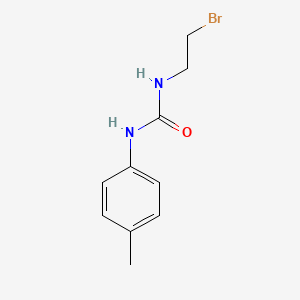
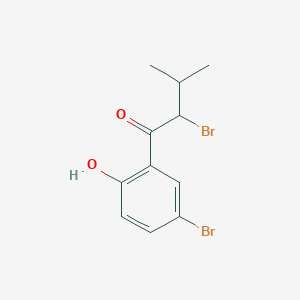
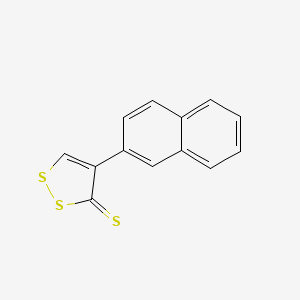
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
